1-Hexadecylnaphthalene
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Overview
Description
1-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where a hexadecyl group is attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylnaphthalene can be synthesized through the Friedel-Crafts alkylation of naphthalene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Scientific Research Applications
1-Hexadecylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes and proteins.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with lipid bilayers, altering membrane fluidity and affecting cellular functions. Additionally, its potential antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
1-Octadecylnaphthalene: Similar structure with an octadecyl group instead of a hexadecyl group.
1-Dodecylnaphthalene: Contains a dodecyl group attached to the naphthalene ring.
1-Tetradecylnaphthalene: Features a tetradecyl group on the naphthalene ring.
Uniqueness: 1-Hexadecylnaphthalene is unique due to its specific chain length, which influences its physical and chemical properties. The hexadecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications compared to its shorter or longer chain analogs .
Properties
CAS No. |
83240-42-0 |
---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21-18-22-25-20-16-17-23-26(24)25/h16-18,20-23H,2-15,19H2,1H3 |
InChI Key |
IJAFYYIBMJSQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
physical_description |
Liquid |
Origin of Product |
United States |
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